Fendiline hydrochloride
Overview
Description
Fendiline hydrochloride is the hydrochloride salt form of Fendiline . It is a coronary vasodilator which inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent . Fendiline is non-selective .
Synthesis Analysis
Fendiline and its analogues were resolved on a CSP based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The comparison of the chromatographic behaviors for the resolution of fendiline and its analogues indicated that the 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .Molecular Structure Analysis
The molecular formula of Fendiline hydrochloride is C23H25N.HCl . Its molecular weight is 351.91 . The SMILES string representation is Cl.CC(NCCC(c1ccccc1)c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 when a mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used .Physical And Chemical Properties Analysis
Fendiline hydrochloride has a molecular formula of C23H25N.HCl and a molecular weight of 351.91 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Application in Cardiovascular Medicine
- Specific Scientific Field : Cardiovascular Medicine .
- Summary of the Application : Fendiline hydrochloride is used as a calcium channel blocker . It is an effective anti-anginal drug for the treatment of coronary heart diseases .
- Results or Outcomes : The anti-anginal effects of fendiline have been known to be attributed largely to its dilatory effects on small blood vessels . The ®-enantiomer of fendiline was found to show a more potent vasodilatory effect than the (S)-enantiomer .
Application in Cancer Research
- Specific Scientific Field : Cancer Research .
- Summary of the Application : Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment .
- Methods of Application or Experimental Procedures : In vitro and in vivo models of neuroblastoma were used to assess the modulation of fendiline treatment on cisplatin responses . This included evaluating neuroblastoma cell proliferation and gene expression .
- Results or Outcomes : Fendiline hydrochloride treatment induced the expression of the ncRNA NDM29, leading to cell differentiation and to the reduction of the expression of MDRs/ABC transporters linked to multidrug resistance . These events were correlated to higher neuroblastoma cell susceptibility to cisplatin and, consequently, increased its cytotoxic potency .
Application in Chiral Drug Analysis
- Specific Scientific Field : Chiral Drug Analysis .
- Summary of the Application : Fendiline hydrochloride and its analogues were resolved on a Chiral Stationary Phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid . This is important for the analysis of chiral drugs, as different enantiomers often show different biological activities .
- Methods of Application or Experimental Procedures : A mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used . The chromatographic behaviors of fendiline and its analogues were compared .
- Results or Outcomes : Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 . The 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .
Safety And Hazards
Future Directions
Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . The administration of fendiline might be a possible novel therapeutic approach to increase cisplatin efficacy in aggressive and poorly responsive neuroblastoma cases .
properties
IUPAC Name |
3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXWZWXCHBNOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045860 | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85273758 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Fendiline hydrochloride | |
CAS RN |
13636-18-5 | |
Record name | Phenoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENDILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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